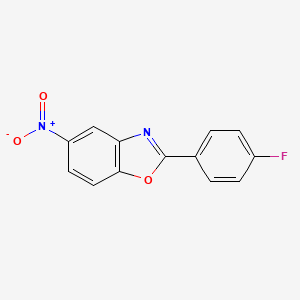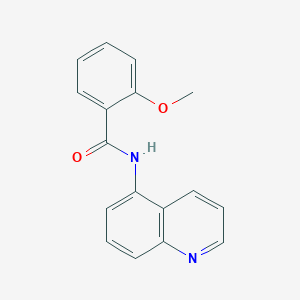
4-isopropyl-N-4-pyridinylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-isopropyl-N-4-pyridinylbenzamide, also known as GW 501516 or Cardarine, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity in the fitness and bodybuilding communities due to its purported performance-enhancing effects. In
作用机制
4-isopropyl-N-4-pyridinylbenzamide exerts its effects by activating PPARδ, a nuclear receptor that regulates lipid and glucose metabolism, inflammation, and cell differentiation (5). PPARδ activation leads to the upregulation of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake, resulting in improved metabolic function (6). Additionally, PPARδ activation has been shown to increase endurance and muscle fiber type switching in animal models (7).
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the dose, duration, and route of administration. In general, it has been reported to increase energy expenditure, reduce body weight and fat mass, improve lipid and glucose metabolism, and enhance exercise performance in animal models (8). However, some studies have also reported adverse effects, such as liver toxicity, oxidative stress, and tumor promotion, at high doses or prolonged exposure (9).
实验室实验的优点和局限性
4-isopropyl-N-4-pyridinylbenzamide has several advantages for lab experiments, including its high potency, selectivity, and solubility in water and organic solvents. It can be easily administered orally or intraperitoneally to animals, and its effects can be measured using various biochemical and physiological assays. However, some limitations should be considered, such as the potential for off-target effects, the lack of long-term safety data, and the ethical concerns associated with the use of performance-enhancing drugs in sports and fitness.
未来方向
There are several potential future directions for the research on 4-isopropyl-N-4-pyridinylbenzamide, including:
1. Investigating its effects on human metabolism and cardiovascular health in clinical trials.
2. Examining its potential as a neuroprotective and anti-inflammatory agent in neurodegenerative diseases.
3. Exploring its role in muscle regeneration and repair after injury or disease.
4. Developing more selective and safer PPARδ agonists with improved pharmacokinetic properties.
5. Assessing its potential as a performance-enhancing drug in sports and fitness, while ensuring the safety and fairness of athletes.
Conclusion
This compound is a synthetic drug that has been extensively studied for its potential therapeutic and performance-enhancing effects. Its mechanism of action involves the activation of PPARδ, which regulates lipid and glucose metabolism, inflammation, and cell differentiation. Although it has shown promising results in animal models, more research is needed to determine its safety and efficacy in humans and to explore its potential as a treatment for various diseases.
合成方法
The synthesis of 4-isopropyl-N-4-pyridinylbenzamide involves several steps, including the reaction of 4-cyanopyridine with 2-chloroacetyl chloride to form 2-(4-pyridyl)acetyl chloride. This intermediate is then reacted with isopropylamine to form 2-(4-pyridyl)-N-isopropylacetamide, which is subsequently reduced with lithium aluminum hydride to give this compound (1).
科学研究应用
4-isopropyl-N-4-pyridinylbenzamide has been extensively studied for its potential therapeutic applications in metabolic and cardiovascular diseases, including obesity, diabetes, dyslipidemia, and atherosclerosis (2). It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce plasma triglycerides and cholesterol levels in animal models (3). Moreover, it has been suggested that this compound may have neuroprotective, anti-inflammatory, and anti-cancer properties (4).
属性
IUPAC Name |
4-propan-2-yl-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11(2)12-3-5-13(6-4-12)15(18)17-14-7-9-16-10-8-14/h3-11H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUARUIJXOAELV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromobenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5741010.png)

![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5741017.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5741022.png)
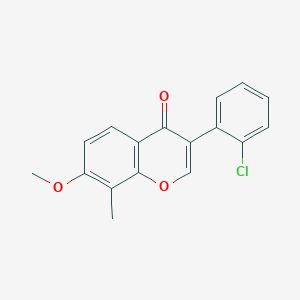
![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-N-(tert-butyl)acetamide](/img/structure/B5741034.png)
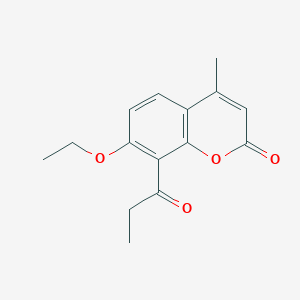
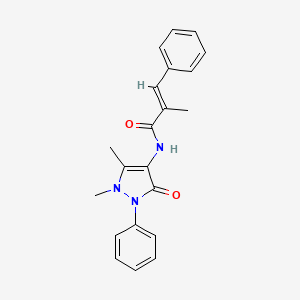
![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5741051.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5741080.png)
